molecular formula C13H16N2O B12974926 5-(3-(tert-Butyl)phenyl)oxazol-2-amine

5-(3-(tert-Butyl)phenyl)oxazol-2-amine

Cat. No.: B12974926
M. Wt: 216.28 g/mol
InChI Key: NDSFEXIAPGAEGL-UHFFFAOYSA-N
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Description

5-(3-(tert-Butyl)phenyl)oxazol-2-amine is a chemical compound built around the oxazole heterocycle, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research. The 2-aminooxazole core is a privileged structure in the design of novel bioactive molecules. Oxazole derivatives are extensively investigated for their diverse biological activities, particularly as antimicrobial and anticancer agents . Studies have shown that various substituted oxazoles exhibit potent effects against a range of bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis . The specific steric and electronic properties conferred by the tert -butyl substituent on the phenyl ring can influence the compound's interaction with biological targets, potentially enhancing selectivity and metabolic stability in research settings. In research applications, this compound serves as a valuable intermediate or lead structure. It can be used to explore structure-activity relationships (SAR), particularly in the development of protein kinase inhibitors or tubulin polymerization inhibitors relevant to oncology research . The presence of the amine functional group at the 2-position of the oxazole ring provides a synthetic handle for further chemical modification, allowing researchers to create diverse libraries of derivatives for high-throughput screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-(3-tert-butylphenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-5-9(7-10)11-8-15-12(14)16-11/h4-8H,1-3H3,(H2,14,15)

InChI Key

NDSFEXIAPGAEGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2=CN=C(O2)N

Origin of Product

United States

Synthetic Methodologies for 5 3 Tert Butyl Phenyl Oxazol 2 Amine and Analogues

Conventional and Modified Synthetic Pathways to Oxazole (B20620) Derivatives

Conventional methods for synthesizing the oxazole ring have been established for over a century and often rely on the cyclization of functionalized acyclic precursors. These methods have been modified over time to improve yields and substrate scope.

Cyclization Reactions for Oxazole Ring Formation

The formation of the oxazole ring is typically achieved through intramolecular cyclization reactions, which can be broadly categorized into processes involving condensation followed by cyclization and those involving oxidative cyclization.

Condensation-cyclization reactions are foundational in oxazole synthesis, involving the formation of a key intermediate which then undergoes intramolecular cyclization and dehydration to yield the aromatic oxazole ring. Several named reactions fall under this category.

Robinson-Gabriel Synthesis : This method involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone using a cyclodehydrating agent like sulfuric acid or phosphorus oxychloride. wikipedia.orgsynarchive.com To synthesize a 5-aryl-2-aminooxazole analogue, the starting material would be an appropriately substituted α-acylamino ketone. wikipedia.org The process has been adapted for solid-phase synthesis using trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. idexlab.com A tandem Ugi/Robinson–Gabriel sequence has also been developed, where the Ugi reaction product is ideally configured to undergo acid-catalyzed cyclodehydration to form 2,4,5-trisubstituted oxazoles. nih.govnih.gov

Fischer Oxazole Synthesis : Discovered by Emil Fischer in 1896, this synthesis produces an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The reaction proceeds via a dehydration mechanism under mild conditions. wikipedia.org Typically, both the cyanohydrin and the aldehyde reactants are aromatic, leading to 2,5-diaryloxazoles. wikipedia.org

Van Leusen Oxazole Synthesis : This is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgnih.govorganic-chemistry.org The reaction mechanism involves the deprotonation of TosMIC, its addition to the aldehyde, and a subsequent 5-endo-dig cyclization to form an oxazoline (B21484) intermediate. wikipedia.orgorganic-chemistry.org This intermediate then eliminates the tosyl group to yield the oxazole. wikipedia.orgnih.gov For a 5-aryl analogue, an aromatic aldehyde like 3-tert-butylbenzaldehyde (B1365090) would be a required starting material. The reaction can be catalyzed by a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin, which simplifies purification. organic-chemistry.org

Bredereck Reaction (from α-Haloketones) : The reaction of α-haloketones with primary amides is a common method for forming oxazoles. nih.gov To form 2-aminooxazole derivatives specifically, an α-haloketone is reacted with urea (B33335) or a substituted urea. nih.govacs.orgwikipedia.org For instance, the synthesis of 4-aryl-2-aminooxazoles can be achieved through the condensation of an appropriately substituted α-bromoacetophenone with urea, often in a solvent like DMF under microwave irradiation. acs.org This approach is foundational for creating the 2-aminooxazole scaffold present in the target compound.

Table 1: Overview of Condensation-Cyclization Methods for Oxazole Synthesis
Method NameStarting MaterialsKey Reagents/ConditionsProduct TypeKey Findings
Robinson-Gabriel Synthesis 2-Acylamino-ketonesH₂SO₄, POCl₃, or other dehydrating agents. wikipedia.orgsynarchive.comSubstituted OxazolesA classic method involving cyclodehydration. wikipedia.org Has been adapted for solid-phase synthesis. idexlab.com
Fischer Oxazole Synthesis Cyanohydrins, AldehydesAnhydrous HCl in dry ether. wikipedia.org2,5-Disubstituted (usually diaryl) OxazolesAn early method for producing 2,5-disubstituted oxazoles from aromatic precursors. wikipedia.org
Van Leusen Oxazole Synthesis Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃). nih.govorganic-chemistry.org5-Substituted OxazolesA highly versatile method for creating the oxazole ring from aldehydes. wikipedia.orgnih.gov
Bredereck Reaction α-Haloketones, Amides (or Urea for 2-aminooxazoles)Typically thermal or base-mediated condensation. nih.govacs.org2,4- or 2,4,5-Substituted OxazolesA direct route to 2-aminooxazoles when urea is used as the amide component. acs.org

Oxidative cyclization methods generate the oxazole ring by forming a carbon-oxygen bond through an oxidation step, often using external oxidants. These methods are particularly useful for substrates like enamides and N-propargylamides.

From Enamides : Enamides can undergo intramolecular oxidative cyclization to form oxazoles. This can be achieved using hypervalent iodine reagents like phenyliodine diacetate (PIDA) under metal-free conditions. acs.org Another approach involves a copper(II)-catalyzed oxidative cyclization of enamides at room temperature to produce 2,5-disubstituted oxazoles. organic-chemistry.org Furthermore, photocatalytic methods using visible light can achieve the benzylic C-H oxidation and subsequent cyclization of enaminones, with molecular oxygen serving as a green oxidant. researchgate.net

From N-Propargylamides : The cyclization of N-propargylamides is a common strategy. acs.org An electrochemical method allows for the fluorocyclization of N-propargylamides to yield 5-fluoromethyl-2-oxazoles, using an in-situ generated hypervalent iodine species (ArIF₂). researchgate.net This provides a sustainable alternative to reagent-based approaches. researchgate.net

From Aldehydes and Amines : A tandem oxidative cyclization of α-bromo ketones and amines can be achieved using a CO₂/photoredox co-catalyzed system, which avoids the use of transition-metal catalysts and peroxides. researchgate.net A direct synthesis from aldehydes is also possible through the condensation with serine to form an oxazolidine, which is then oxidized to the oxazole. organic-chemistry.org This method is advantageous as it starts from aldehydes rather than carboxylic acids and does not require intermediate purification. organic-chemistry.org

Metal-Free Aerobic Oxidation : 2-Aminobenzothiazole analogues have been synthesized from cyclohexanones and thioureas using catalytic iodine and molecular oxygen as a green oxidant. organic-chemistry.org This metal-free aerobic oxidative cyclization proceeds under mild conditions and represents an environmentally friendly approach that could be conceptually applied to oxazole synthesis from corresponding oxygen-containing precursors. organic-chemistry.org

Utilization of Precursors and Intermediate Reactivity (e.g., Azirines, Phenacyl Azides)

The unique reactivity of strained rings and other high-energy intermediates provides modern pathways to oxazole scaffolds.

From 2H-Azirines : 2H-Azirines, which are stable yet reactive three-membered rings, serve as versatile precursors for various heterocycles. acs.org A notable method involves a visible light-induced photoredox-catalyzed [3+2] cycloaddition of 2H-azirines with aldehydes. acs.orgthieme-connect.com This sequence, followed by an oxidative aromatization step, provides a general route to 2,4,5-trisubstituted oxazoles under mild conditions using an organic dye catalyst. acs.org The process is efficient for a broad range of substrates, including those with electron-donating or -withdrawing groups, and has been used to synthesize a cyclooxygenase-2 (COX-2) inhibitor. thieme-connect.com

From Azides : Acyl azides can be used as precursors for oxazole synthesis. For example, the reaction of acyl azides with terminal alkynes in the presence of a copper catalyst leads to 2,5-disubstituted oxazoles through a mild oxidative cyclization. While specific examples using phenacyl azides are less common, the general reactivity of azides in forming heterocyclic systems is well-established.

Advanced and Sustainable Synthetic Strategies

Modern synthetic efforts focus on developing more efficient, selective, and environmentally benign methods. These often involve catalysis to enable reactions under milder conditions with higher atom economy.

Catalytic Approaches in Oxazole Synthesis

Catalysis is central to many advanced strategies for oxazole synthesis, offering pathways that are often more efficient and sustainable than stoichiometric methods.

Palladium Catalysis : Palladium catalysts are widely used for cross-coupling reactions to build complexity on the oxazole core or its precursors. The Buchwald-Hartwig cross-coupling reaction, which forms a carbon-nitrogen bond, is particularly relevant for synthesizing N-aryl-2-aminooxazoles. acs.org This reaction can be performed on a pre-formed 4-aryl-2-aminooxazole by coupling it with an aryl halide using a palladium catalyst and a strong base. acs.orgmdpi.com This two-step sequence (condensation to form the 2-aminooxazole followed by Pd-catalyzed amination) is a versatile strategy for producing N,4-diaryl-2-aminooxazoles. acs.org

Copper Catalysis : Copper catalysts are employed in several oxazole syntheses. They can mediate the oxidative cyclization of enamides and the reaction of α-diazoketones with amides. organic-chemistry.org Copper is also used in the [4+2] cycloaddition of β-enaminones and aryl diazonium salts. researchgate.net

Gold Catalysis : Gold catalysis, often combined with other catalytic systems, enables unique transformations. A dual system of gold/copper catalysis combined with copper/photoredox catalysis allows for the synthesis of alkyl oxazoles from N-propargylamides and alkyl halides under mild blue-light irradiation. acs.org Gold catalysis has also been merged with radical chemistry for the synthesis of 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful green tool. lboro.ac.uk It facilitates the [3+2] cycloaddition of 2H-azirines and aldehydes to form oxazoles under very mild conditions. acs.orgthieme-connect.com This approach has also been used for the oxidative cyclization of enamides and in tandem reactions, such as the CO₂/photoredox co-catalyzed cyclization of α-bromo ketones and amines. researchgate.netresearchgate.net

Sustainable and Green Catalysis : Efforts to develop more environmentally friendly syntheses have led to innovative catalytic systems. An efficient protocol for the van Leusen reaction uses β-cyclodextrin as a catalyst in water, a green solvent, allowing the reaction to proceed at lower temperatures with catalytic amounts of base. nih.gov Microwave-assisted synthesis has also been employed to accelerate reactions, such as the formation of 2-aminooxazoles, providing products in high yield within minutes. researchgate.net

Table 2: Overview of Advanced Catalytic Strategies for Oxazole Synthesis
Catalytic ApproachCatalyst/SystemStarting MaterialsProduct TypeKey Features
Palladium Catalysis Pd complexes (e.g., with Buchwald-Hartwig ligands)2-Aminooxazoles, Aryl halidesN-Aryl-2-aminooxazolesEnables C-N bond formation to functionalize the 2-amino position. acs.orgsemanticscholar.org
Copper Catalysis Cu(II) saltsEnamides2,5-Disubstituted OxazolesRoom temperature oxidative cyclization. organic-chemistry.org
Gold Catalysis Au/Cu dual catalysisN-Propargylamides, Alkyl halidesAlkyl OxazolesMild conditions under blue-light irradiation. acs.org
Photoredox Catalysis Organic Dyes (e.g., Eosin Y), Iridium complexes2H-Azirines, Aldehydes, EnamidesSubstituted OxazolesUses visible light as an energy source; mild and green conditions. researchgate.netacs.orglboro.ac.uk
Green Catalysis β-CyclodextrinAldehydes, TosMIC5-Substituted OxazolesUses water as a solvent, improving the sustainability of the van Leusen reaction. nih.gov

Microwave-Assisted and Ultrasound-Promoted Syntheses

The use of alternative energy sources like microwave (MW) irradiation and ultrasound (US) aligns with the principles of green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. ijpsonline.comijpsonline.comnih.gov

Microwave-Assisted Synthesis: MW irradiation has been successfully applied to accelerate the synthesis of various azole derivatives. In one study, the synthesis of 2-aminooxazoles from α-bromoacetophenones and urea was optimized using MW heating, which reduced the reaction time to 30 minutes while increasing the yield compared to conventional methods. acs.org The Hantzsch reaction to form aminothiazoles, a related heterocycle, is also significantly more efficient under microwave heating than under conventional reflux. nih.gov Similarly, 2-aryloxazolo[4,5-b]pyridines have been synthesized in high yields with short reaction times under solvent-free conditions using a solid basic nano-catalyst and microwave irradiation. oiccpress.com

Ultrasound-Promoted Synthesis: Sonochemistry, which utilizes the phenomenon of acoustic cavitation, can initiate and enhance chemical reactions. nih.gov It has been employed for the synthesis of oxazole derivatives using deep eutectic solvents (DES), where ultrasound promotes the reaction between phenacyl bromides and amides. ijpsonline.com The synthesis of imidazole (B134444) derivatives, another class of azoles, is also significantly accelerated by ultrasound, reducing reaction times from hours to minutes while improving yields. nih.gov The combination of microwave and ultrasound (SMUI) has also been explored, proving effective in reducing reaction times for the synthesis of pyrazole (B372694) and isoxazole (B147169) systems. researchgate.net

The table below summarizes comparative findings for analogous heterocyclic syntheses, highlighting the benefits of these energy sources.

Heterocycle SystemMethodReaction TimeYield (%)Reference
2,4,5-Trisubstituted ImidazoleConventional Reflux120-190 min38-86% nih.gov
2,4,5-Trisubstituted ImidazoleUltrasound with IL Catalyst35-60 min73-98% nih.gov
N-phenyl-4-(6-phenylimidazo..thiazol-2-amineConventional Reflux8 hLower nih.gov
N-phenyl-4-(6-phenylimidazo..thiazol-2-amineMicrowave Irradiation10-15 min89-95% nih.gov
2-Substituted ImidazoleMagnetic Stirring10 h~74-94% nih.gov
2-Substituted ImidazoleUltrasound with Catalyst1 h74-94% nih.gov

Green Chemistry Principles in Oxazole Derivative Preparation

Many of the modern synthetic methodologies for oxazoles are designed with the principles of green chemistry in mind, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. ijpsonline.comijpsonline.com

Key green strategies applicable to the synthesis of 5-(3-(tert-Butyl)phenyl)oxazol-2-amine include:

Use of Safer Solvents and Catalysts: This involves replacing traditional volatile organic solvents with water or ionic liquids. nih.govresearchgate.net The use of reusable, metal-free ionic liquid catalysts nih.gov or easily separable magnetic nanoparticle-supported catalysts nanomaterchem.com minimizes waste and avoids toxic heavy metals.

Alternative Energy Sources: Microwave and ultrasound irradiation serve as efficient methods of energy transfer, drastically cutting reaction times and often allowing for solvent-free conditions. nih.govtandfonline.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Electrochemical synthesis represents an advanced approach, such as a phosphine-mediated deoxygenative cycloaddition of carboxylic acids to form oxazoles, which avoids transition metals and toxic oxidants entirely. rsc.org

Chemo- and Regioselectivity in the Synthesis of this compound Scaffolds

Achieving the correct isomer is a fundamental challenge in organic synthesis. For the target compound, the primary regiochemical issue is the placement of the 3-(tert-butyl)phenyl group at the C5 position of the oxazole ring, adjacent to the carbon atom, rather than at the C4 position.

The control of regioselectivity is typically dictated by the choice of synthetic route and starting materials:

Hantzsch-type Synthesis: The reaction of an α-haloketone with urea is a common method for producing 2-aminooxazoles. To obtain the desired product, one would start with 2-bromo-1-(3-(tert-butyl)phenyl)ethan-1-one . The reaction mechanism involves the initial N-alkylation of urea by the α-carbon of the ketone, followed by intramolecular cyclization where the urea oxygen attacks the carbonyl carbon, and subsequent dehydration. This sequence inherently and regioselectively places the aryl group (from the ketone) at the C5 position and the amino group at the C2 position.

Van Leusen Synthesis: This method involves the reaction of an aldehyde with TosMIC. To achieve the desired 5-aryl substitution, 3-(tert-butyl)benzaldehyde would be reacted with TosMIC in the presence of a base. This reaction proceeds via a [3+2] cycloaddition mechanism that reliably yields the 5-substituted oxazole. nih.gov

Furthermore, in reactions involving the phenyl ring, existing substituents act as directing groups. The oxazoline group, for example, is known to be a strong ortho-directing group in aromatic lithiation reactions, which can be used to control the position of further functionalization. nih.gov The steric hindrance of substituents can also play a crucial role in controlling reaction pathways, as seen in the synthesis of other heterocyclic systems where bulky groups dictate the final product structure. nih.gov An efficient and regioselective approach for synthesizing related isoxazole derivatives has also been demonstrated through the nucleophilic aromatic substitution (SNAr) of a nitro group. mdpi.com

Derivatization Strategies for Functional Group Elaboration

Once the core this compound scaffold is synthesized, its properties can be modulated through derivatization at several key positions. The oxazole scaffold is a highly modular platform for creating novel ligands and compounds. nih.gov

Functionalization of the 2-Amino Group: The primary amine at the C2 position is a versatile handle for functional group elaboration.

N-Acylation/Alkylation: Standard reactions with acyl chlorides, anhydrides, or alkyl halides can introduce a wide variety of substituents.

N-Arylation: The Buchwald-Hartwig amination provides a powerful tool for coupling aryl and heteroaryl halides to the 2-amino group, enabling access to a diverse library of N-aryl-2-aminooxazole derivatives. acs.orgsemanticscholar.org

Functionalization of the Phenyl Ring: The 3-(tert-butyl)phenyl ring can undergo electrophilic aromatic substitution. The bulky tert-butyl group is a moderately activating, ortho-, para-director. The oxazole ring's electronic influence must also be considered. Substitution would be expected to occur at the positions ortho to the tert-butyl group (C2' and C6' of the phenyl ring), which are sterically accessible.

Oxazoline Ring Opening: Under certain conditions, such as protonation or alkylation of the ring nitrogen followed by nucleophilic attack, the oxazoline ring (a related saturated analogue) can be opened. nih.gov This provides a pathway to ester or amide functionalities, further expanding the range of possible derivatives.

Mechanistic Investigations of Oxazole Formation and Transformations Involving 5 3 Tert Butyl Phenyl Oxazol 2 Amine Scaffolds

Elucidation of Reaction Mechanisms for Oxazole (B20620) Ring Construction

The construction of the 2-amino-5-aryloxazole core can be achieved through several synthetic strategies. While specific studies on 5-(3-(tert-Butyl)phenyl)oxazol-2-amine are not prevalent, established mechanisms for this class of compounds provide a strong basis for mechanistic discussion. Key approaches include metal-catalyzed cycloadditions and classical condensation reactions.

Gold-Catalyzed Synthesis: A prominent method for synthesizing substituted 2-amino-1,3-oxazoles involves the gold-catalyzed heterocyclization of terminal alkynes and cyanamides. acs.org Another powerful gold-catalyzed approach is the [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. nih.gov In a plausible route to the target compound, a gold catalyst would activate an appropriately substituted alkyne, making it susceptible to nucleophilic attack by a cyanamide. nih.gov

Cobalt-Catalyzed Synthesis: A highly regioselective method for producing 5-aminooxazoles utilizes a Cp*Co(III) catalyst in a formal [3+2] cycloaddition of N-(pivaloyloxy)amides with ynamides. nih.govorganic-chemistry.org This approach is notable for its mild conditions and high functional group tolerance, offering a direct route to the 5-amino substituted pattern. nih.govorganic-chemistry.org

Classical Methods:

Robinson-Gabriel Synthesis: This method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone using a dehydrating agent like sulfuric acid or phosphorus oxychloride. wikipedia.org To synthesize the target compound, a precursor such as 2-amino-1-(3-(tert-butyl)phenyl)ethan-1-one would first be acylated, followed by cyclodehydration.

Van Leusen Oxazole Synthesis: This reaction typically produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.orgwikipedia.org Forming a 2-aminooxazole directly via this method is not standard. However, a multi-step sequence could be envisioned where a 5-(3-(tert-butyl)phenyl)oxazole is first synthesized from 3-(tert-butyl)benzaldehyde and TosMIC, followed by a separate amination step at the C2 position.

Interactive Table: Comparison of General Synthetic Routes to the 2-Amino-5-Aryloxazole Scaffold
Method Precursors Key Reagent/Catalyst General Advantages Citations
Gold-Catalyzed CycloadditionTerminal Alkyne + CyanamideGold(I) or Gold(III) catalystHigh efficiency, mild conditions, good functional group tolerance nih.govrhhz.netrsc.org
Cobalt-Catalyzed CycloadditionYnamide + N-(Pivaloyloxy)amideCp*Co(III) complexHigh regioselectivity for 5-aminooxazoles, mild conditions nih.govorganic-chemistry.org
Robinson-Gabriel Synthesis2-Acylamino-ketoneH₂SO₄, POCl₃, or other dehydrating agentClassical, well-established method wikipedia.org
Van Leusen Synthesis (multi-step)Aldehyde + TosMICK₂CO₃ or other baseReadily available starting materials for the oxazole core nih.govmdpi.com

Investigation of Intermediates and Transition States

The elucidation of reaction mechanisms hinges on identifying key intermediates and understanding the energetic profiles of transition states.

In Gold-Catalyzed Reactions: A common mechanistic pathway involves the coordination of the gold catalyst to the alkyne precursor. nih.gov For the reaction of alkynyl triazenes and dioxazoles, this is followed by a regioselective nucleophilic attack from the dioxazole to form an intermediate which then rearranges to a gold carbene species. nih.gov Subsequent intramolecular cyclization and aromatization yield the oxazole ring. Computational studies on related gold-catalyzed annulations highlight the formation of an α-imino gold carbene as a crucial intermediate that dictates the reaction's progression. rsc.org

In Cobalt-Catalyzed Reactions: Mechanistic studies suggest that the reaction begins with the coordination of the N-(pivaloyloxy)amide to the Co(III) center. organic-chemistry.org This is followed by nucleophilic attack by the ynamide, a cyclization step, and finally, reductive elimination to release the 5-aminooxazole product and regenerate the active catalyst. organic-chemistry.org

In Van Leusen Synthesis: The mechanism proceeds through the deprotonation of TosMIC by a base, creating a nucleophilic anion. organic-chemistry.orgwikipedia.org This anion attacks the aldehyde (e.g., 3-(tert-butyl)benzaldehyde), leading to an alkoxide intermediate. A subsequent 5-endo-dig cyclization forms a 5-hydroxyoxazoline intermediate. nih.govwikipedia.org The final step is the base-promoted elimination of the tosyl group and water to afford the aromatic oxazole ring. organic-chemistry.org

In Azirine Rearrangements: The transformation of 2-acyl-2H-azirines into oxazoles can proceed through different intermediates depending on the conditions. Under strongly basic conditions, deprotonation of the azirine can lead to a ring-opened ketenimine intermediate. acs.org In contrast, photochemical or thermal reactions are proposed to involve the formation of a nitrile ylide intermediate, which then cyclizes to the oxazole. acs.orgnih.gov

Pathways Involving Rearrangements (e.g., Isomerization of Azirines to Oxazoles)

The rearrangement of strained three-membered rings provides an atom-economical route to various heterocycles. The isomerization of 2-carbonyl-substituted 2H-azirines is a known pathway to oxazoles. nih.govnih.gov This transformation can be induced thermally, photochemically, or under basic conditions. acs.orgnih.gov

The mechanism often involves the cleavage of the weakest C-C bond in the azirine ring to form a transient nitrile ylide. This highly reactive 1,3-dipole then undergoes a 5-exo-dig electrocyclization to form the stable aromatic oxazole ring. DFT calculations have been employed to study the related thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, which was found to proceed through a nitrenoid-like transition state to form a bicyclic intermediate. nih.gov An alternative pathway, particularly under basic conditions, involves deprotonation followed by ring-opening to a ketenimine intermediate, which then cyclizes. acs.org Computational studies suggest that for certain substrates, the ketenimine intermediate can be more stable than the corresponding nitrile ylide. acs.org

Stereochemical Aspects of Oxazole Synthesis (if applicable to relevant reactions)

The final product, this compound, is an achiral, aromatic molecule. Therefore, stereochemistry is not a feature of the product itself. However, stereochemical considerations could be relevant during the synthesis of its precursors. For instance, if a synthetic route involved a stereoselective addition to a prochiral starting material to create a chiral intermediate (e.g., a chiral oxazoline), that stereocenter would be lost during the final aromatization step to form the oxazole ring. While not impacting the final product's structure, controlling the stereochemistry of intermediates can sometimes influence the efficiency and outcome of subsequent steps. For the majority of direct, high-temperature, or metal-catalyzed routes to aromatic oxazoles, stereochemistry is not a primary mechanistic consideration.

Influence of Steric and Electronic Factors, Including the tert-Butylphenyl Group, on Reaction Mechanisms

The substituents on the oxazole core profoundly influence the reaction mechanism, rate, and regioselectivity of its synthesis.

Electronic Effects: The 2-amino group is a powerful electron-donating group (EDG), which significantly increases the electron density of the oxazole ring. This makes the ring more susceptible to electrophilic attack but can also influence the reactivity of precursors during cyclization. In contrast, the tert-butyl group on the phenyl ring is a weak electron-donating group through induction and hyperconjugation. Its electronic influence is minor compared to the 2-amino group. Studies on substituted benzothiazoles have shown that strong electron-withdrawing groups (like -NO₂) can significantly lower both HOMO and LUMO energy levels, reducing the energy gap and impacting electronic properties. nih.gov The combined donating effect of the amino and tert-butylphenyl groups in the target molecule would result in a relatively electron-rich heterocyclic system.

Steric Effects: The most significant contribution of the 3-(tert-butyl)phenyl group is steric hindrance. The bulky tert-butyl group, even at the meta position, can influence the conformation of the molecule by restricting the rotation around the C5-phenyl bond. During synthesis, this steric bulk can affect the approach of reagents. For instance, in metal-catalyzed cross-coupling reactions on the oxazole ring, a bulky substituent can dictate the regioselectivity of the metalation. nih.gov In the case of a Robinson-Gabriel synthesis, the bulky group on the starting ketone could influence the rate of cyclization. The large size of the tert-butyl group might favor certain transition state geometries over others, potentially impacting reaction efficiency.

Computational Approaches to Mechanistic Elucidation

Density Functional Theory (DFT) calculations have become an indispensable tool for investigating complex reaction mechanisms in oxazole synthesis. nih.govirjweb.com These computational approaches provide deep insights into reaction pathways that are difficult to probe experimentally.

Mapping Reaction Pathways: DFT calculations can map the entire potential energy surface of a reaction, identifying the structures and relative energies of reactants, intermediates, transition states, and products. rsc.org For example, computational studies on the isomerization of 2-acyl-2H-azirines have been used to compare the stability of the competing ketenimine and nitrile ylide intermediates, concluding that the ketenimine is the more likely intermediate under basic conditions. acs.org

Understanding Selectivity: In gold-catalyzed reactions, DFT has been used to explain the origins of chemo- and regioselectivity. Calculations have shown how the formation of a key α-imino gold carbene intermediate is crucial and how its subsequent cyclization pathway can be controlled to form different ring systems. rsc.org

Analyzing Transition States: By calculating the energy barriers of transition states, computational models can predict the feasibility and kinetics of a proposed mechanistic step. youtube.com For the thermal isomerization of azirinyl-oxazoles, DFT calculations identified a nitrenoid-like transition state leading to the final product. nih.gov Theoretical analyses of oxazole itself and its interactions with solvent molecules also help in understanding its fundamental electronic properties and reactivity. nih.gov

Interactive Table: Examples of Computational Insights in Oxazole Chemistry
System Studied Computational Method Key Insight Provided Citation
Au(I)-catalyzed annulation of ynamidesDFTElucidation of 6π-electrocyclization pathway via α-imino gold carbene intermediate. rsc.org
Isomerization of 5-(2H-azirin-2-yl)oxazoleDFTTransformation occurs through a nitrenoid-like transition state to a pyrrolo[2,3-d]oxazole. nih.gov
Base-induced azirine-to-oxazole conversionDFTKetenimine intermediate is more stable than the nitrile ylide intermediate under basic conditions. acs.org
Oxazole-water complexesDFT (B3LYP)Analysis of solvent effects and hydrogen bonding on the vibrational and electronic properties of the oxazole ring. nih.gov
N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amineDFT (B3LYP)Calculation of HOMO-LUMO energy gap to reflect chemical reactivity and kinetic stability. irjweb.com

Advanced Spectroscopic Characterization for Structural Confirmation and Electronic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H and ¹³C NMR spectra of 5-(3-(tert-Butyl)phenyl)oxazol-2-amine are predicted to exhibit characteristic signals corresponding to the distinct chemical environments of the protons and carbons in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents and the heterocyclic core.

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum is anticipated to show signals for the tert-butyl group, the aromatic protons of the phenyl ring, the oxazole (B20620) ring proton, and the amine protons.

tert-Butyl Protons: A sharp singlet, integrating to nine protons, is expected in the upfield region, typically around δ 1.3-1.4 ppm. This is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. openstax.orgchemicalbook.com

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature, but would likely appear in the range of δ 5.0-7.0 ppm.

Oxazole Proton (H-4): A singlet corresponding to the proton at the C-4 position of the oxazole ring is anticipated. Its chemical shift is influenced by the adjacent oxygen and nitrogen atoms and is expected to be in the downfield region, likely around δ 6.5-7.5 ppm.

Aromatic Protons: The four protons of the 1,3-disubstituted phenyl ring will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to distinct signals for each proton (H-2', H-4', H-5', H-6'). Their specific chemical shifts and coupling patterns would require detailed analysis or prediction from spectral databases. openstax.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted δ (ppm)MultiplicityIntegration
tert-Butyl (C(CH₃)₃)1.35s9H
Amine (NH₂)5.5 (broad)s2H
Oxazole (H-4)7.0s1H
Aromatic (Ar-H)7.2-7.8m4H

Note: Predicted values are based on analogous compounds and general chemical shift ranges. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon around δ 35 ppm and another for the three equivalent methyl carbons around δ 31 ppm. organicchemistrydata.org

Oxazole Carbons: Three distinct signals are expected for the oxazole ring carbons. The C-2 carbon, bonded to the amine group and two heteroatoms, will be significantly downfield, likely in the δ 155-165 ppm region. The C-5 carbon, attached to the phenyl ring, is expected around δ 140-150 ppm, while the C-4 carbon is anticipated to be the most upfield of the ring carbons, around δ 110-120 ppm. beilstein-journals.org

Aromatic Carbons: The phenyl ring will show six distinct signals. The carbon attached to the tert-butyl group (C-3') and the carbon attached to the oxazole ring (C-1') will appear as quaternary signals. The remaining four carbons will appear as CH signals in the typical aromatic region of δ 120-135 ppm. organicchemistrydata.orgresearchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted δ (ppm)
tert-Butyl (C(CH₃)₃)~35
tert-Butyl (C(CH₃)₃)~31
Oxazole (C-2)~160
Oxazole (C-4)~115
Oxazole (C-5)~145
Aromatic (C-1' to C-6')120-155

Note: Predicted values are based on analogous compounds and general chemical shift ranges. Actual experimental values may vary.

To unambiguously assign all signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between coupled protons. For instance, it would show correlations between the aromatic protons on the phenyl ring, helping to delineate their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the protonated carbons, such as those of the phenyl ring, the C-4 of the oxazole ring, and the methyl groups of the tert-butyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity across quaternary carbons and heteroatoms. Key expected correlations would include those between the tert-butyl protons and the C-3' and C-2'/C-4' of the phenyl ring, and between the oxazole H-4 proton and the C-2, C-5, and C-1' carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide insights into the preferred conformation of the molecule, particularly the rotational orientation of the phenyl ring relative to the oxazole ring. For example, a NOE between the oxazole H-4 proton and the H-2' or H-6' proton of the phenyl ring would indicate a specific spatial arrangement.

The presence of the bulky tert-butyl group on the phenyl ring could potentially lead to restricted rotation around the C-C single bond connecting the phenyl and oxazole rings. If the rotational barrier is high enough, this could result in the observation of distinct conformers (atropisomers) at room temperature, which would manifest as a doubling of certain NMR signals. Dynamic NMR studies, involving recording spectra at different temperatures, could be employed to study this potential conformational exchange. By analyzing the coalescence of the signals at higher temperatures, the energy barrier for this rotation could be determined.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds of both the oxazole and phenyl rings are expected in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine is typically observed in the range of 1590-1650 cm⁻¹.

C-O Stretching: The C-O-C stretching of the oxazole ring would likely produce a strong band in the 1000-1300 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted phenyl ring would appear in the 650-900 cm⁻¹ region, and their specific frequencies can be indicative of the substitution pattern.

Interactive Data Table: Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300-3500Medium
Aromatic C-H Stretch3000-3100Medium-Weak
Aliphatic C-H Stretch2850-3000Medium-Strong
C=N / C=C Stretch1500-1650Medium-Strong
N-H Bend (amine)1590-1650Medium
C-O-C Stretch (oxazole)1000-1300Strong
Aromatic C-H Bend650-900Strong

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

For a more in-depth analysis, the experimentally obtained FT-IR and Raman spectra can be correlated with vibrational frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT). Such calculations can provide a theoretical vibrational spectrum that, when compared with the experimental data, can aid in the precise assignment of complex vibrational modes. This correlative approach is particularly useful for distinguishing between different possible conformers or for understanding the vibrational coupling between different functional groups within the molecule.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a computational method that provides a detailed assignment of vibrational modes observed in an infrared (IR) or Raman spectrum. It is performed by calculating the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional angles) to a specific normal mode of vibration. This analysis is instrumental in achieving an unambiguous assignment of complex vibrational spectra, especially for molecules with multiple functional groups and a low degree of symmetry, such as this compound.

A typical PED analysis would involve the following steps:

Quantum Chemical Calculations: The geometry of the molecule is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p).

Vibrational Frequency Calculations: Following optimization, vibrational frequencies are calculated to predict the IR and Raman spectra.

PED Calculation: The contribution of each internal coordinate to the calculated vibrational modes is then determined.

For this compound, PED analysis would be crucial for assigning the vibrational modes associated with the oxazole ring, the phenyl ring, and the tert-butyl group.

Expected Data from PED Analysis:

A data table from a PED analysis would typically list the calculated vibrational frequencies and the percentage contribution of different internal coordinates to each mode. For instance:

Calculated Frequency (cm⁻¹)Assignment and PED Contribution (%)
~3450ν(N-H) stretch (amino group, ~95%)
~3100ν(C-H) stretch (aromatic, ~90%)
~2960ν(C-H) stretch (tert-butyl, ~85%)
~1640ν(C=N) stretch (oxazole ring, ~70%) + δ(N-H) bend (~20%)
~1580ν(C=C) stretch (phenyl ring, ~75%)
~1370δ(C-H) bend (tert-butyl, symmetric, ~80%)
~1250ν(C-O-C) stretch (oxazole ring, ~65%)
~800γ(C-H) out-of-plane bend (phenyl ring, ~80%)

Note: The values presented in this table are hypothetical and represent the type of data expected from a PED analysis. ν represents stretching, δ represents in-plane bending, and γ represents out-of-plane bending.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its molecular formula. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence.

For this compound (molecular formula: C₁₃H₁₆N₂O), the expected monoisotopic mass would be calculated. HRMS analysis would then confirm this mass to within a very small tolerance (typically < 5 ppm).

Expected Data from MS and HRMS Analysis:

TechniqueIonCalculated m/zObserved m/z
HRMS[M+H]⁺217.1335(Hypothetical) 217.1332
MS[M]⁺216.1263(Hypothetical) 216.1
MSFragment 1(Hypothetical) 201.1(Loss of CH₃)
MSFragment 2(Hypothetical) 160.1(Loss of C₄H₉)

Note: The observed m/z values and fragments are hypothetical and illustrative of typical data.

The fragmentation pattern observed in the MS spectrum would also provide valuable structural information. For example, the loss of a methyl group (CH₃) or the entire tert-butyl group (C₄H₉) would be expected fragmentation pathways for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum provides information about the electronic structure of a molecule, including the presence of conjugated π-systems.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The phenyl and oxazole rings form a conjugated system, which would likely result in strong absorption in the UV region. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity.

Expected Data from UV-Vis Spectroscopy:

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Hexane(Hypothetical) 280(Hypothetical) 15,000π → π
Ethanol(Hypothetical) 285(Hypothetical) 16,500π → π
Ethanol(Hypothetical) 320(Hypothetical) 3,000n → π*

Note: The λmax and ε values are hypothetical and serve to illustrate the type of data obtained.

A bathochromic (red) shift in the λmax upon increasing solvent polarity could indicate a π → π* transition, while a hypsochromic (blue) shift might suggest an n → π* transition.

Other Advanced Analytical Techniques for Compound Characterization

Beyond the core techniques discussed, a full characterization of this compound would likely involve other advanced analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For this compound, ¹H NMR would show distinct signals for the aromatic protons, the oxazole proton, the amino protons, and the singlet for the tert-butyl group. ¹³C NMR would confirm the number of unique carbon atoms and their chemical environments. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be used to establish the connectivity of atoms within the molecule.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Infrared (IR) Spectroscopy: While PED analysis provides a detailed interpretation, the initial experimental IR spectrum is crucial for identifying the presence of key functional groups, such as the N-H stretches of the amine and the characteristic vibrations of the aromatic and oxazole rings.

Crystallographic and Structural Analysis of this compound Remains Undetermined

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed a significant gap in the experimental data for the compound This compound . As of the latest searches, no single-crystal X-ray diffraction studies for this specific molecule have been published. Consequently, a detailed, experimentally-backed analysis of its molecular geometry, crystal packing, and supramolecular interactions is not possible at this time.

While crystallographic data exists for other molecules containing oxazole or tert-butylphenyl fragments, these are not directly applicable to provide a scientifically accurate description of this compound. Extrapolation from such related but distinct structures would be speculative and would not meet the rigorous standards of scientific accuracy required for detailed structural analysis.

The potential for tautomerism in 2-aminooxazole systems, specifically the amine-imine tautomerism, is a known phenomenon. However, without solid-state structural data from techniques like X-ray diffraction or solid-state NMR, the preferred tautomeric form of this compound in the crystal lattice remains unconfirmed.

The absence of this critical experimental data prevents a detailed discussion under the following specific sub-topics:

Crystallographic Analysis and Solid State Structural Studies

Single-Crystal X-ray Diffraction of 5-(3-(tert-Butyl)phenyl)oxazol-2-amine and its Derivatives

Tautomerism in the Solid State

Future research involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis would be necessary to provide the data required for a complete and accurate crystallographic report.

Comparison of Solid-State and Solution-Phase Structural Data

A comprehensive analysis of the chemical compound this compound requires a detailed understanding of its three-dimensional structure, both in the solid state and in solution. The arrangement of atoms and functional groups in these different phases can significantly influence the molecule's physical and chemical properties. However, a thorough review of available scientific literature and chemical databases reveals a notable absence of specific experimental data for this compound.

There are no published single-crystal X-ray diffraction studies for this compound, which would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice. Similarly, detailed solution-phase structural studies, such as those employing advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques (e.g., NOESY, ROESY), which are crucial for determining the conformational dynamics and spatial arrangement of atoms in solution, are not available in the current body of scientific research.

While research exists for structurally related oxazole (B20620) and tert-butylphenyl derivatives, direct extrapolation of these findings to this compound would be speculative and would not meet the standards of rigorous scientific accuracy. The unique substitution pattern of the tert-butyl group at the meta position of the phenyl ring, combined with the 2-amino-oxazole moiety, is expected to confer specific conformational preferences that can only be determined through direct experimental investigation.

Due to the lack of empirical data, a comparative analysis between the solid-state and solution-phase structures of this compound cannot be performed at this time. The generation of detailed data tables for crystallographic parameters and solution-phase conformational analysis is therefore not possible. Further experimental research, including single-crystal X-ray analysis and multidimensional NMR spectroscopy, is required to elucidate the structural characteristics of this specific compound.

Theoretical Chemistry and Computational Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are employed to model the behavior of electrons in molecules, providing detailed information about molecular geometry, stability, and electronic properties. These methods are instrumental in the study of heterocyclic systems like oxazoles. irjweb.com

Density Functional Theory (DFT) has become a popular and effective method for studying the structural and spectral properties of organic molecules, including oxazole (B20620) derivatives. irjweb.comresearchgate.net This approach is favored for its balance of computational cost and accuracy. irjweb.com Methods such as Becke-3-Parameter-Lee-Yang-Parr (B3LYP) are commonly used to perform these calculations. irjweb.com

Geometry optimization is a primary application of DFT, where the goal is to find the lowest energy arrangement of atoms in the molecule, corresponding to its most stable structure. For example, in a study on an N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, DFT calculations were used to determine its optimized molecular geometry in the ground state. irjweb.com Such calculations provide crucial data on bond lengths and angles; for instance, in one oxazole derivative, the N15–C16–O12 and O12–C13–C14 bond angles within the oxazole ring were calculated to be 114.1° and 107.4°, respectively. irjweb.com These structural parameters are critical as they influence the forces of attraction within the molecule. irjweb.com

For situations requiring higher accuracy, ab initio (from first principles) methods are utilized. These methods are based on solving the Schrödinger equation without empirical parameters. One such method is Møller–Plesset perturbation theory, particularly at the second order (MP2). nih.govrsc.org

Ab initio calculations have been performed on peptide-derived oxazoles to refine molecular mechanics parameters. nih.gov In one study, transition state structures for cycloaddition reactions involving oxazole were located at the restricted Hartree-Fock (RHF/3-21G) level, with subsequent energy evaluations using the MP2 method with a 6-31G* basis set. rsc.org This approach of using a foundational method for geometry and a higher-level theory for energy evaluation (e.g., MP2/6-31G//RHF/6-31G) is a common strategy to balance accuracy and computational demand. nih.gov

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the functional. researchgate.net A basis set is a set of mathematical functions used to build the molecular orbitals. youtube.com

Commonly used basis sets belong to the Pople family, such as 6-31G or 6-311G. irjweb.comyoutube.com These are known as split-valence basis sets, meaning they use different numbers of functions for core and valence electrons. youtube.com For instance, the "6-311G" designation indicates that core orbitals are described by a single function composed of 6 primitive Gaussian functions, while valence orbitals are described by three functions, composed of 3, 1, and 1 primitive Gaussians, respectively. youtube.com

To improve accuracy, polarization functions (e.g., (d,p)) and diffuse functions (+) are often added. Polarization functions allow for non-spherical distortion of orbitals, which is important in strained rings or transition states, while diffuse functions are crucial for describing systems with diffuse electron density, such as anions. youtube.com Studies on oxazole derivatives have utilized basis sets like 6-311++G(d,p) and 6-311+G(d,p) to achieve reliable results for electronic structure and reactivity descriptors. irjweb.comresearchgate.net The selection of a functional, such as B3LYP, CAM-B3LYP, or WB97XD, is also critical as it defines the approximation for the exchange-correlation energy in DFT. researchgate.net

Table 1: Basis Sets and Functionals in Computational Studies of Oxazole Derivatives

Method/FunctionalBasis SetApplicationReference
B3LYP6-311++G(d,p)Optimized structure, HOMO-LUMO energies, chemical reactivity irjweb.com
B3LYP, CAM-B3LYP, WB97XD6-31G(d)HOMO-LUMO, energy band gap, NLO properties researchgate.net
B3LYP6-311+G(d,p)Electronic structure, chemical reactivity descriptors researchgate.net
MP2//RHF6-31G*Energy evaluation, rotational profiles nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) analysis is a cornerstone of computational chemistry, providing deep insights into the electronic behavior and reactivity of molecules.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, with higher EHOMO values indicating a greater tendency to donate electrons. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A small energy gap generally signifies that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For example, a DFT study on an oxazole derivative calculated a HOMO-LUMO energy gap of 4.8435 eV, which indicates its potential reactivity. irjweb.com In another study on D–π–A substituted bis-1,3,4-oxadiazoles, a low band gap was associated with smaller hardness and larger softness values, further linking the HOMO-LUMO gap to global reactivity parameters. researchgate.net

Table 2: Calculated Frontier Orbital Energies for Selected Oxazole-Related Derivatives

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)MethodReference
N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine-5.6518-0.80834.8435B3LYP/6-311++G(d,p) irjweb.com
D-π-A Substituted Oxadiazole (4a)Not SpecifiedNot Specified5.168M06-2X/6-31G(d,p) researchgate.net
Poly(C11H7NS-O) (P1)Not SpecifiedNot Specified0.621DFT nih.gov
Poly(C11H7NS-S) (P2)Not SpecifiedNot Specified0.239DFT nih.gov

While not explicitly detailed in the provided search results for the target compound, Natural Bond Orbital (NBO) analysis is a standard computational technique used to study charge distribution, hybridization, and intramolecular delocalization effects. It interprets the molecular wavefunction in terms of localized Lewis-like structures, providing a chemically intuitive picture of bonding. Other population analysis methods, such as Hirshfeld and Mulliken, are also used to predict ionic character and partial electronic charges within molecular structures. researchgate.net The Hirshfeld method is often considered more robust as it is less sensitive to the choice of basis set compared to the Mulliken method. researchgate.net This type of analysis is crucial for understanding the electrophilic and nucleophilic sites within a molecule.

A thorough review of available scientific literature reveals a notable absence of specific theoretical and computational chemistry studies focused on the compound 5-(3-(tert-Butyl)phenyl)oxazol-2-amine . While computational methods are widely applied to understand the properties of related oxazole derivatives and other heterocyclic compounds, dedicated research on this particular molecule, covering the specific areas outlined, does not appear to be publicly available.

Consequently, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the following theoretical and computational aspects of this compound:

Solvent Effects in Theoretical Calculations

Without published studies, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy and reliance on sourced data.

Structure Activity Relationship Sar Methodological Frameworks

Principles of Systematic Structural Modification for SAR Studies

The core of SAR analysis lies in the systematic modification of a lead compound's structure and the subsequent evaluation of how these changes affect its biological activity. oncodesign-services.com This process allows researchers to probe the chemical space around a scaffold like 5-(3-(tert-Butyl)phenyl)oxazol-2-amine to build a comprehensive understanding of which molecular features are critical for its function. The process is iterative, involving design, synthesis, and biological testing cycles. oncodesign-services.com

Key strategies for systematic structural modification include:

Analog Synthesis: A series of related compounds (analogs) are synthesized where specific parts of the molecule are altered one at a time. This could involve changing the size, shape, or electronic nature of a substituent.

Homologation: This involves systematically increasing the length of an alkyl chain to study the effect of size and hydrophobicity on activity. For instance, the tert-butyl group on the phenyl ring could be replaced with smaller (isopropyl, ethyl) or larger alkyl groups.

Positional Isomerism: The position of a substituent is varied to map the target's binding pocket. The tert-butyl group, for example, is at the 3-position (meta) of the phenyl ring; moving it to the 2-position (ortho) or 4-position (para) would significantly alter the molecule's shape and interaction profile.

Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical or chemical properties (bioisostere). This can help improve pharmacokinetic properties or metabolic stability without losing desired biological activity. For example, the oxazole (B20620) ring could potentially be replaced with other 5-membered heterocycles like thiazole (B1198619) or isoxazole (B147169).

Below is an interactive table illustrating potential systematic modifications for the scaffold of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical extension of SAR. wikipedia.org It aims to create mathematical models that quantitatively correlate the chemical structure of a series of compounds with their biological activities. fiveable.mewikipedia.org These models are powerful predictive tools in drug discovery, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. nih.gov

The development of a robust QSAR model involves several essential steps: wikipedia.org

Data Set Selection: A dataset of structurally related molecules with experimentally determined biological activities is compiled. This set is typically divided into a "training set" for model building and a "test set" for external validation.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. These descriptors fall into several categories:

Electronic: (e.g., Hammett constants, partial atomic charges) describing electron distribution.

Steric: (e.g., Taft steric parameters, molecular volume) describing the size and shape of the molecule.

Hydrophobic: (e.g., LogP) describing a molecule's partitioning between aqueous and lipid phases.

Topological: Describing molecular connectivity and branching.

Model Construction: Statistical methods are used to find a mathematical equation that best describes the relationship between the molecular descriptors (independent variables) and biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machines (SVM) and Random Forests. fiveable.meresearchgate.net

Model Validation: The model's statistical significance and predictive power are rigorously assessed. This is done using statistical metrics on the training set (internal validation) and, crucially, by evaluating its ability to predict the activity of the compounds in the independent test set (external validation).

Analysis of Substituent Effects on Molecular Properties and Reactivity

Substituents are atoms or groups that replace a hydrogen atom on a parent structure, and their effects are central to SAR. ucsb.edu They influence a molecule's properties and reactivity through two primary mechanisms: electronic effects and steric effects.

Electronic Effects: These effects alter the electron density distribution within a molecule.

Inductive Effect: This is the transmission of charge through sigma (σ) bonds. Electronegative substituents pull electron density away from the ring (-I effect), while alkyl groups like tert-butyl donate electron density (+I effect). libretexts.orgstpeters.co.in

Resonance Effect (Mesomeric Effect): This involves the delocalization of pi (π) electrons between a substituent and a conjugated system, like a phenyl ring. libretexts.org Substituents with lone pairs (e.g., -OH, -NH2) can donate electrons into the ring (+R effect), while groups with pi bonds to electronegative atoms (e.g., -NO2, -C=O) can withdraw electrons (-R effect). stpeters.co.in

These electronic shifts have a profound impact on a molecule's reactivity and its ability to interact with biological targets. nih.govwindows.net For instance, increasing electron density on the phenyl ring can enhance its interaction with electron-poor regions of a receptor.

Steric Effects: This refers to the physical bulk of a substituent, which can influence how a molecule fits into a binding site. A large group like tert-butyl can be beneficial if it fits snugly into a corresponding hydrophobic pocket, but detrimental if it causes a steric clash with the receptor surface.

The following table summarizes the effects of common substituents.

Computational Docking and Molecular Dynamics Simulations (Methodological aspects for studying interactions)

To visualize and analyze how a molecule like this compound might interact with a biological target at an atomic level, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. springernature.com

Molecular Docking: This is a computational technique used to predict the preferred binding orientation (the "pose") of one molecule (a ligand) to another (a receptor, typically a protein). iaanalysis.comnih.gov The process involves two main components:

Sampling Algorithm: Explores the possible conformations of the ligand within the receptor's binding site.

Scoring Function: Estimates the binding affinity for each pose, ranking them to identify the most likely binding mode. iaanalysis.com Docking is a powerful tool for virtual screening and for generating hypotheses about key binding interactions, but it is often a static representation and typically treats the receptor as rigid. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions. acs.org Starting from a specific configuration, such as a pose predicted by docking, MD uses the principles of classical mechanics to simulate the motions of atoms and molecules over time. iaanalysis.com This allows researchers to:

Assess the stability of the ligand-receptor complex. nih.gov

Observe conformational changes in both the ligand and the receptor upon binding.

Analyze the persistence of key interactions (like hydrogen bonds) over time.

Calculate binding free energies with higher accuracy than docking scoring functions. researchgate.net Often, docking is used for rapid initial screening, and the most promising candidates are then subjected to more computationally intensive MD simulations for refinement and deeper analysis. nih.gov

Role of the 3-(tert-Butyl)phenyl Moiety in Mediating Molecular Interactions

The 3-(tert-butyl)phenyl moiety is a critical structural feature of the title compound, defining its shape and potential interaction profile. Its contribution to molecular recognition can be dissected by analyzing its constituent parts.

The Phenyl Group: As an aromatic ring, the phenyl group is a versatile interaction hub. It can participate in:

Hydrophobic Interactions: The nonpolar surface of the ring can favorably interact with hydrophobic pockets in a protein.

Pi-Pi Stacking: The delocalized π-electron system can stack with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

Cation-Pi Interactions: The electron-rich face of the phenyl ring can interact favorably with cationic groups, such as the side chains of lysine (B10760008) (Lys) or arginine (Arg).

The tert-Butyl Group: This substituent imparts specific properties:

Inductive Effect: As an alkyl group, it is weakly electron-donating (+I effect), which slightly increases the electron density of the attached phenyl ring.

Conformational Anchor: The steric demand of the tert-butyl group can restrict the rotation of the phenyl ring, potentially locking the molecule into a more specific, active conformation.

The 3-Position (meta) Linkage: The placement of the bulky tert-butyl group at the meta-position directs its steric influence away from the axis of the oxazole ring, creating a distinct three-dimensional shape compared to its ortho or para isomers. This specific geometry is critical, as the precise spatial arrangement of the hydrophobic tert-butyl group and the interactive oxazole-amine portion must match the topology of the target's binding site for effective recognition and binding. The interaction of a tert-butylphenyl group can play a significant role in establishing the supramolecular architecture of molecular assemblies through various weak interactions. nih.gov

Advanced Applications and Future Research Directions

Potential Roles in Advanced Materials

The unique photophysical and electronic properties of aromatic and heterocyclic compounds make them prime candidates for the development of advanced materials. The structural components of 5-(3-(tert-Butyl)phenyl)oxazol-2-amine suggest its potential utility in fluorescent compounds and polymer chemistry.

Fluorescent Compounds

Future research could focus on characterizing the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and Stokes shift. A comparative study with its 4-tert-butylphenyl isomer could provide valuable insights into the influence of the substituent position on the fluorescent properties.

Table 1: Representative Fluorescent Properties of Related Oxazole (B20620) Derivatives

Compound/Derivative ClassExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
2-Anilino-5-phenyloxazoles~350-380~420-480Varies nih.gov
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene372-374Not SpecifiedHighN/A
Furopyridine Derivatives~340-390~450-500Moderate researchgate.netresearchgate.net

This table presents representative data for classes of related compounds to illustrate the potential fluorescent properties of this compound.

Polymer Chemistry

The presence of a reactive primary amine group on the oxazole ring opens up possibilities for incorporating this compound into polymer chains. This could be achieved through various polymerization techniques, such as polycondensation reactions with dicarboxylic acids or diisocyanates, to form novel polyamides or polyureas. The bulky tert-butylphenyl group would likely impart unique properties to the resulting polymers, such as increased solubility in organic solvents, altered thermal stability, and modified mechanical properties.

Exploration of Novel Chemical Transformations and Reactions

The 2-amino-oxazole moiety is a versatile functional group that can participate in a variety of chemical transformations. This reactivity provides a platform for the synthesis of a diverse library of derivatives with potentially new and interesting properties.

The primary amine group can undergo a range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups on the nitrogen atom.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions.

Furthermore, the phenyl ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, although the substitution pattern will be directed by the existing tert-butyl and oxazole groups. The oxazole ring itself can also participate in cycloaddition reactions, although this is less common. organic-chemistry.org

The exploration of these and other novel chemical transformations could lead to the discovery of new compounds with unique biological or material properties.

Synergistic Integration of Experimental and Computational Approaches

Modern chemical research heavily relies on the synergy between experimental synthesis and computational modeling. nih.gov This integrated approach is particularly valuable for predicting the properties and reactivity of novel compounds like this compound before their synthesis, thereby saving time and resources.

Computational studies, such as Density Functional Theory (DFT), can be employed to:

Predict the optimized molecular geometry.

Calculate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the compound's reactivity and photophysical behavior.

Simulate spectroscopic data, such as NMR and IR spectra, to aid in the characterization of the synthesized compound.

Model the interaction of the molecule with biological targets, which is essential for drug discovery applications.

The results from these computational studies can then guide the experimental work, for example, by suggesting the most promising synthetic routes or by identifying derivatives with desired properties. Conversely, experimental data is crucial for validating and refining the computational models.

Prospects for Rational Design and Discovery of Related Oxazole Derivatives

The concept of rational design involves the systematic modification of a lead compound's structure to optimize its properties for a specific application. The scaffold of this compound offers several points for modification, making it an excellent candidate for rational design strategies.

Key areas for structural modification include:

The 2-amino group: As discussed, this group can be readily functionalized to create a wide range of derivatives.

The 5-phenyl ring: The substitution pattern on the phenyl ring can be altered to fine-tune the electronic and steric properties of the molecule. For example, introducing electron-withdrawing or electron-donating groups could modulate its fluorescent properties or biological activity.

The tert-butyl group: This bulky group could be replaced with other alkyl or aryl groups to investigate the impact of steric hindrance on the compound's properties.

By systematically exploring these structural variations, it is possible to develop a library of related oxazole derivatives with tailored properties for applications in areas such as medicinal chemistry, agrochemicals, or materials science. Structure-activity relationship (SAR) studies on these derivatives would provide valuable information for the future design of even more potent and selective compounds.

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